tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate
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Overview
Description
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate is a complex organic compound with the molecular formula C14H23NO3. This compound is notable for its unique spirocyclic structure, which includes an azaspiro ring system fused with an oxirane ring. The tert-butyl group attached to the nitrogen atom adds to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclo[3.3.1]nonane core, followed by the introduction of the azaspiro and oxirane rings. The tert-butyl group is then introduced through a tert-butylation reaction. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxamide
- tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate methyl ester
Uniqueness
The uniqueness of tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate lies in its spirocyclic structure and the presence of both an azaspiro and oxirane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-10-5-4-6-11(15)8-14(7-10)9-17-14/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUJPSNMYNVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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